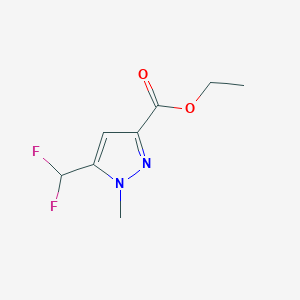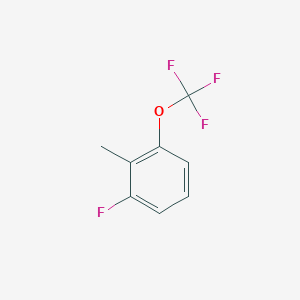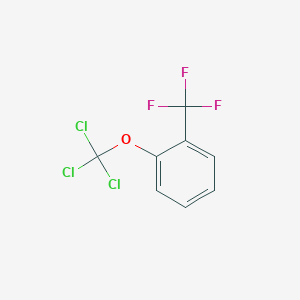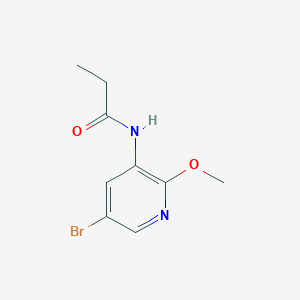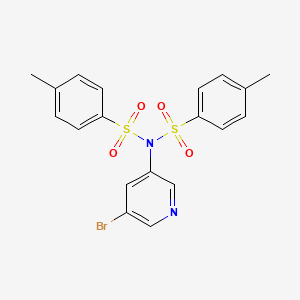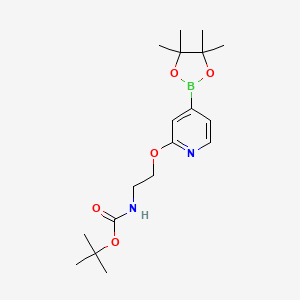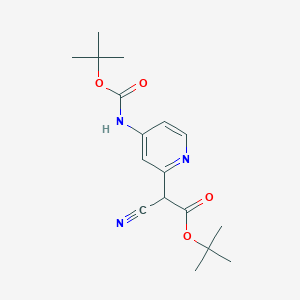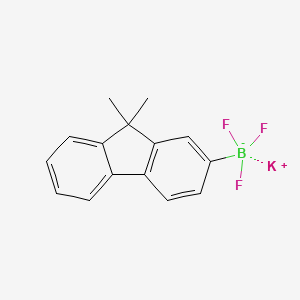
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Overview
Description
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .Scientific Research Applications
Michael Reactions and Synthesis
- The Michael-addition reaction involving 2-iodofluorene and 9,9′-bifluorenylidene, which includes the use of fluorene derivatives, is significant for creating various iodo-substituted fluorenes and related compounds (Minabe & Suzuki, 1972).
Polymer Synthesis and Fluorescence Sensing
- Novel polymers synthesized from isatins and aromatic hydrocarbons, including 9,9-dimethyl-9H-fluorene, exhibit soluble characteristics in common organic solvents, and are used in fluorescence sensing for various cations and anions (Hernandez et al., 2010).
Structural Studies of Potassium Fluorenide
- The crystallization and structural analysis of potassium fluorenide derivatives, such as 9-tert-butylfluorenide, offer insights into the solid-state interactions and steric effects of these compounds (Janiak, 1993).
OLED Material Synthesis
- 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate in OLED material synthesis, has been synthesized from fluorene, highlighting the role of fluorene derivatives in advanced material applications (Xue-feng, 2013).
Luminescent Properties and Sensing Applications
- Lanthanide-organic frameworks based on derivatives of 9,9-dimethyl-9H-fluorene exhibit heat-resisting abilities and fluorescent sensing capabilities for a variety of cations and anions (Li et al., 2020).
Electroluminescence in Devices
- Polyfluorenes, synthesized without monoalkylfluorene defects, such as 9,9-dioctyl-9H-fluorene, when used in light-emitting devices, show minimal green emission, highlighting their potential in device fabrication (Cho et al., 2007).
Synthesis in Cation-Solvating Solvents
- The synthesis of 9,9-dimethylfluorene in cation-solvating solvents, such as methylphosphonic acid tetramethyldiamide, demonstrates its high yield and the importance of solvent choice in synthesis processes (Ranneva et al., 1969).
Reactions with Benzoyl Chloride and Ethyl Benzoate
- The reactions of potassium salt of fluorene with benzoyl chloride and ethyl benzoate, resulting in various benzoylfluorene derivatives, indicate the reactivity of fluorene compounds in organic synthesis (Scherf & Brown, 1961).
Comparative Reactivity Studies
- Studies on the reactivities of lithium, sodium, and potassium with fluorene in different solvents provide insights into the formation of 9-fluorenyl metal derivatives and their solubilities (Scherf & Brown, 1960).
Mechanism of Action
Target of Action
The primary targets of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular level will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Safety and Hazards
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .
Biochemical Analysis
Biochemical Properties
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional or translational machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, this compound may undergo degradation, leading to the formation of by-products that can alter its biochemical properties. Long-term studies in in vitro or in vivo settings have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic network. For example, it may interact with enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolite concentrations and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles .
Properties
IUPAC Name |
potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYHVOQTJBSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



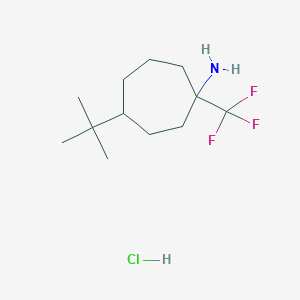


![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
